molecular formula C9H20N2O3S B14404355 2-Amino-4-(pentylsulfonimidoyl)butanoic acid CAS No. 83707-11-3

2-Amino-4-(pentylsulfonimidoyl)butanoic acid

Katalognummer: B14404355
CAS-Nummer: 83707-11-3
Molekulargewicht: 236.33 g/mol
InChI-Schlüssel: FYNJYHZQOAFLJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(pentylsulfonimidoyl)butanoic acid is a non-proteinogenic α-amino acid It is characterized by the presence of a sulfoximine group attached to a butanoic acid backbone

Vorbereitungsmethoden

One common method is the reductive amination process, which involves the use of engineered enzymes such as glutamate dehydrogenase . This enzyme catalyzes the reductive amination of 2-oxo-4-(hydroxy(methyl)phosphinoyl)butyric acid to produce the desired compound. The reaction conditions often include the use of NADPH as a cofactor and specific temperature and pH conditions to optimize the enzyme’s activity.

Analyse Chemischer Reaktionen

2-Amino-4-(pentylsulfonimidoyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the sulfoximine group to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfoximine group can be reduced to a sulfoxide or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(pentylsulfonimidoyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(pentylsulfonimidoyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfoximine group can act as an inhibitor of enzyme activity by binding to the active site and preventing substrate access. This interaction can disrupt normal enzyme function and lead to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition and modulation of metabolic processes.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(pentylsulfonimidoyl)butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific sulfoximine group, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

83707-11-3

Molekularformel

C9H20N2O3S

Molekulargewicht

236.33 g/mol

IUPAC-Name

2-amino-4-(pentylsulfonimidoyl)butanoic acid

InChI

InChI=1S/C9H20N2O3S/c1-2-3-4-6-15(11,14)7-5-8(10)9(12)13/h8,11H,2-7,10H2,1H3,(H,12,13)

InChI-Schlüssel

FYNJYHZQOAFLJU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCS(=N)(=O)CCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.